Hydrocortamate

Lipophilicity Skin permeation Partition coefficient

Hydrocortamate (CAS 76-47-1) is a synthetic glucocorticoid and a 21-diethylaminoacetate ester prodrug of hydrocortisone (cortisol). Approved by the US FDA in 1956 under the brand name Magnacort (0.5% ointment, Pfizer), it is classified as a topical corticosteroid for steroid-responsive dermatoses and is now discontinued from commercial marketing.

Molecular Formula C27H41NO6
Molecular Weight 475.6 g/mol
CAS No. 76-47-1
Cat. No. B1605424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortamate
CAS76-47-1
Molecular FormulaC27H41NO6
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C27H41NO6/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4/h13,19-21,24,30,33H,5-12,14-16H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1
InChIKeyFWFVLWGEFDIZMJ-FOMYWIRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.55e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortamate (CAS 76-47-1) Procurement Guide: Physicochemical and Formulation Differentiation of a 21-Diethylaminoacetate Corticosteroid Ester


Hydrocortamate (CAS 76-47-1) is a synthetic glucocorticoid and a 21-diethylaminoacetate ester prodrug of hydrocortisone (cortisol) [1]. Approved by the US FDA in 1956 under the brand name Magnacort (0.5% ointment, Pfizer), it is classified as a topical corticosteroid for steroid-responsive dermatoses and is now discontinued from commercial marketing [2]. The compound exists as both a free base (C₂₇H₄₁NO₆, MW 475.62 g/mol, mp 162–163°C) and a water-soluble hydrochloride salt (CAS 125-03-1, MW 512.08 g/mol) [3]. Unlike the parent hydrocortisone, which is practically insoluble in water (~0.28 mg/mL), the hydrochloride salt of hydrocortamate is designed to be water-soluble, enabling aqueous formulation approaches not feasible with most conventional corticosteroid 21-esters .

Why Hydrocortamate Cannot Be Directly Substituted by Hydrocortisone or Common 21-Acetate Esters in Aqueous Formulation Contexts


Topical corticosteroids with identical glucocorticoid receptor pharmacology can exhibit profoundly different formulation behaviour, skin permeation, and product stability due to their ester side-chain chemistry [1]. Hydrocortamate is distinguished from hydrocortisone, hydrocortisone acetate, and hydrocortisone butyrate by its basic 21-diethylaminoacetate ester, which confers a tertiary amine (pKₐ ~8–9) capable of protonation and salt formation . This enables water-soluble hydrochloride salt preparation—a property absent in the neutral acetate and butyrate esters, which remain water-insoluble. Consequently, a formulator cannot simply replace hydrocortamate hydrochloride with hydrocortisone acetate and expect equivalent aqueous solubility, partitioning behaviour, or compatibility with hydrophilic ointment bases. The quantitative evidence below documents the specific physicochemical dimensions where these differences are measurable and formulation-relevant .

Hydrocortamate Evidence Guide: Quantified Differentiation vs. Comparator Corticosteroids for Scientific Selection


Lipophilicity (logP) Differentiation Governs Stratum Corneum Partitioning and Permeation Potential

Hydrocortamate exhibits a calculated logP of 2.67 (Crippen method), approximately 1.06 log units higher than the experimentally determined logP of hydrocortisone (1.61) and 0.48 log units higher than hydrocortisone acetate (logP 2.19, experimental) [1][2]. This represents roughly an 11.5-fold greater octanol-water partition coefficient versus hydrocortisone. In corticosteroid structure-activity relationships, increased logP within the 1.5–3.5 range is associated with enhanced stratum corneum partitioning and topical bioavailability, other formulation factors being equal [3]. Hydrocortamate occupies an intermediate lipophilicity window: more lipophilic than hydrocortisone (logP 1.61) and hydrocortisone acetate (logP 2.19), but less lipophilic than hydrocortisone butyrate (logP 2.81) and hydrocortisone valerate (logP 3.79) [4].

Lipophilicity Skin permeation Partition coefficient

Water Solubility Enabled by Hydrochloride Salt Formation: A Binary Solubility Switch vs. Conventionally Insoluble 21-Esters

The free base of hydrocortamate has a calculated aqueous solubility of approximately 8.55 × 10⁻² g/L (85.5 mg/L), comparable to the practically insoluble classification of hydrocortisone (0.28 g/L) and hydrocortisone acetate (~10 mg/L) [1]. However, protonation of the tertiary amine on the diethylaminoacetate side chain yields the hydrochloride salt (CAS 125-03-1), which is described by CymitQuimica as 'soluble in water, making it suitable for various pharmaceutical formulations' . This represents a binary solubility differentiation: hydrocortamate can be deployed as either a lipophilic free base or a water-soluble hydrochloride salt, whereas hydrocortisone, hydrocortisone acetate, and hydrocortisone butyrate cannot form analogous water-soluble salts because they lack a basic nitrogen centre .

Aqueous solubility Salt formation Formulation enablement

pH-Dependent Ionization (LogD Shift) as a Tunable Property Absent in Neutral Corticosteroid Esters

Hydrocortamate contains a tertiary amine moiety that undergoes protonation as pH decreases, producing a pronounced logD shift. Predicted ACD/LogD values for hydrocortamate are 0.38 at pH 5.5 and 2.09 at pH 7.4, a difference of 1.71 log units (~51-fold change in distribution coefficient) . In contrast, hydrocortisone and its neutral esters (acetate, butyrate, valerate) lack an ionisable group in the physiological pH range and thus exhibit a nearly constant logD ≈ logP across pH 5.5–7.4 [1]. This pH-dependent partitioning behaviour means that hydrocortamate's effective lipophilicity—and consequently its membrane partitioning and skin retention—is modulated by the local pH environment (e.g., skin surface pH ~4.5–5.5 vs. viable epidermis pH ~7.4), a property not shared by comparator neutral esters.

LogD Ionization state pH-dependent partitioning

Structural Identity as a 21-Diethylaminoacetate (Basic) Ester: Differentiation from the 21-Acetate (Neutral) Ester Prodrug Class

Hydrocortamate is chemically defined as hydrocortisone 21-(N,N-diethylamino)acetate—a basic ester wherein the side chain terminates in a tertiary amine [1]. This contrasts with hydrocortisone acetate, which is the 21-acetate (neutral) ester. The structural distinction has two consequences: (1) the basic nitrogen enables hydrochloride salt formation (see Evidence Item 2 above), and (2) the hydrolysis rate of the ester linkage back to the active parent hydrocortisone may differ. Although direct comparative hydrolysis kinetics for hydrocortamate vs. hydrocortisone acetate are not publicly reported, studies on related 21-amino acid ester prodrugs of hydrocortisone demonstrate that the structure of the amino group and its distance from the ester moiety control the half-life of enzymatic hydrolysis in human plasma, with reported ranges from 8 to 342 minutes [2]. Hydrocortamate, as an N,N-diethylglycinate ester, sits within this tunable hydrolysis-rate design space that is structurally inaccessible to the simple acetate ester.

Prodrug design Ester hydrolysis Corticosteroid derivatisation

FDA-Approved Clinical Heritage as a 0.5% Ointment with Combination Product Compatibility

Hydrocortamate hydrochloride was approved by the FDA on October 15, 1956, as NDA 010554 (Magnacort, 0.5% ointment, topical), classified as a New Molecular Entity under standard review [1]. The approved product strength of 0.5% (5 mg/g) is directly comparable to over-the-counter hydrocortisone 0.5% ointments but is differentiated by the hydrochloride salt form. Beyond its single-agent approval, hydrocortamate hydrochloride was a component of Chymar Ointment, a fixed-dose combination containing neomycin palmitate (antibiotic) and Mixase A (proteolytic enzyme chymotrypsin), where it was listed at a concentration of 1.25% (12.5 mg/g) [2][3]. The ability to co-formulate with a proteinaceous enzyme (chymotrypsin) in a stable ointment base suggests compatibility profiles that may not be assumed for other corticosteroid esters without empirical verification.

Regulatory history Combination formulation Topical ointment

Hydrocortamate Application Scenarios Where Physicochemical Differentiation Drives Procurement Decisions


Development of Aqueous Topical Corticosteroid Formulations Without Organic Co-Solvents

Formulation scientists seeking to develop a water-based corticosteroid cream, gel, or lotion without relying on high concentrations of propylene glycol, ethanol, or other co-solvents may select hydrocortamate hydrochloride (CAS 125-03-1) for its water solubility—a property documented by CymitQuimica and absent in hydrocortisone acetate and hydrocortisone butyrate, which are insoluble in water . The free base solubility of only ~85.5 mg/L confirms that the hydrochloride salt form, not the free base, must be procured for aqueous formulations. This scenario is directly supported by the solubility evidence in Section 3, Evidence Items 2 and 3.

pH-Responsive Topical Delivery Systems Exploiting Ionisable Corticosteroid Prodrugs

Researchers investigating pH-gradient-driven drug delivery across the stratum corneum (surface pH ~4.5–5.5) to viable epidermis (pH ~7.4) can exploit hydrocortamate's predicted ACD/LogD shift from 0.38 (pH 5.5) to 2.09 (pH 7.4)—a ~51-fold change in effective lipophilicity . This pH-dependent partitioning behaviour, documented in Section 3 Evidence Item 3, is not available from hydrocortisone, hydrocortisone acetate, or hydrocortisone butyrate, which lack a titratable group in the physiological pH range. Hydrocortamate thus serves as a tool compound for studying ionisable prodrug permeation in Franz diffusion cell experiments across ex vivo skin.

Reference Standard Sourcing for Analytical Method Development Targeting the 21-Diethylaminoacetate Corticosteroid Class

Analytical laboratories developing HPLC, LC-MS, or UPLC methods for the separation and quantification of corticosteroid 21-esters require a reference standard representing the 21-diethylaminoacetate subclass. Hydrocortamate free base (CAS 76-47-1, mp 162–163°C, logP 2.674) or its hydrochloride salt (CAS 125-03-1) fills this role, as it is structurally distinct from the more common 21-acetate and 21-butyrate ester reference standards . An HPLC method using a Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid mobile phase has been previously demonstrated for hydrocortamate separation . Procuring hydrocortamate for this purpose is supported by the structural evidence in Section 3 Evidence Item 4.

Legacy Formulation Reverse Engineering and Regulatory Precedent Research

Pharmaceutical companies or compounding pharmacies seeking to understand the formulation architecture of the discontinued Magnacort 0.5% ointment (NDA 010554) or the combination Chymar Ointment (hydrocortamate HCl 1.25% + neomycin palmitate + chymotrypsin) require the active pharmaceutical ingredient for comparative analysis . The FDA approval history and combination product compatibility documented in Section 3 Evidence Item 5 provide the regulatory and formulation precedent. Procuring hydrocortamate hydrochloride enables physicochemical characterisation of the original drug product for ANDA development or historical reference purposes.

Quote Request

Request a Quote for Hydrocortamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.